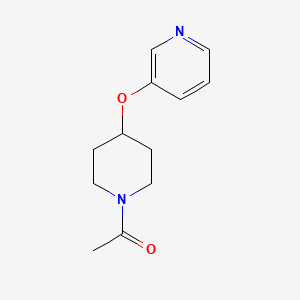
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone” is an organic compound that contains a piperidine ring and a pyridine ring . Piperidine is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The exact 3D structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine and piperidine rings could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone highlight their complex hydrogen-bonding patterns and crystalline structure stabilization through various interactions. For instance, compounds with similar structural frameworks exhibit bifurcated intra- and intermolecular hydrogen bonding, contributing to their stabilization in solid forms. This is exemplified by studies on enaminones, where hydrogen-bonded rings and weak interactions play critical roles in crystal structure formation (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
The microwave-assisted synthesis of compounds structurally related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone has been explored for their antibacterial properties. This method proves efficient for the synthesis of various derivatives, which are subsequently tested for antibacterial activity, showcasing the potential of such compounds in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Research
Research into the antiviral activity of derivatives of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone indicates potential uses against viruses such as HSV1 and HAV-MBB. The synthesis of specific derivatives demonstrates their utility in generating novel antiviral agents, with detailed structural analysis supporting the exploration of their efficacy (Attaby et al., 2006).
Cytotoxic Studies and Docking Studies
The synthesis and characterization of compounds within this chemical family have been linked to cytotoxic studies, revealing insights into their potential therapeutic applications. Notably, docking studies facilitate understanding the interaction mechanisms with biological targets, furthering the development of drug candidates (Govindhan et al., 2017).
Methodological Advances in Synthesis
Innovative synthesis methods have been developed for compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone, offering scalable and efficient approaches to producing such chemicals. These methods contribute to the broader application of these compounds in medicinal chemistry, highlighting their significance (Smaliy et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-pyridin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-7-4-11(5-8-14)16-12-3-2-6-13-9-12/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHRWCVZOUPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)
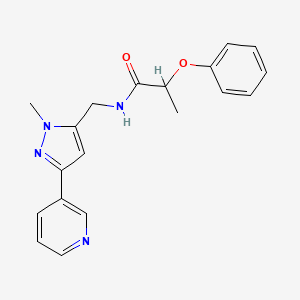
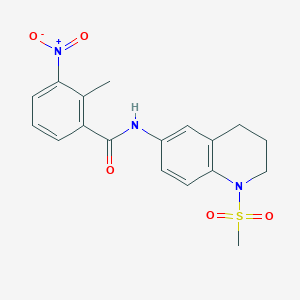
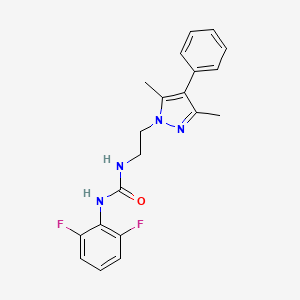
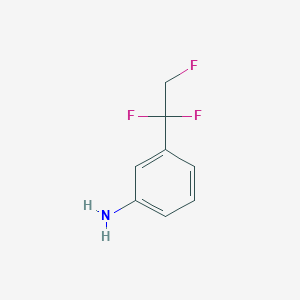
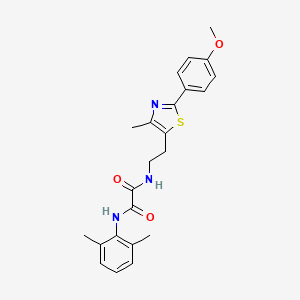
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
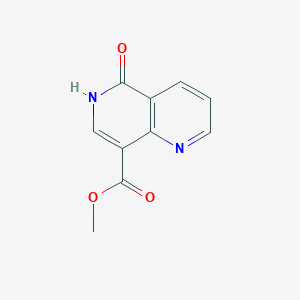
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)